molecular formula C13H12ClN3O3S B1471353 2-amino-4-chloro-N-phenyl-5-sulfamoylbenzamide CAS No. 28524-73-4

2-amino-4-chloro-N-phenyl-5-sulfamoylbenzamide

Cat. No.: B1471353
CAS No.: 28524-73-4
M. Wt: 325.77 g/mol
InChI Key: HSHPXBDFLBHBOQ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-phenyl-5-sulfamoylbenzamide is a chemical compound with the molecular formula C13H12ClN3O3S . It is achiral and has a molecular weight of 325.771 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a chloro group at the 4-position, an amino group at the 2-position, and a sulfamoyl group at the 5-position . The phenyl group is attached to the nitrogen atom of the amide group .


Physical and Chemical Properties Analysis

This compound is a beige solid . It has a topological polar surface area of 124Ų and a XLogP3 value of 1.8 . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .

Properties

IUPAC Name

2-amino-4-chloro-N-phenyl-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-10-7-11(15)9(6-12(10)21(16,19)20)13(18)17-8-4-2-1-3-5-8/h1-7H,15H2,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHPXBDFLBHBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28524-73-4
Record name 2-Amino-4-chloro-N-phenyl-5-sulfamoylbenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PX998EN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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